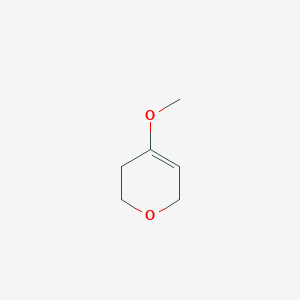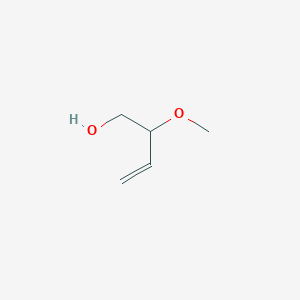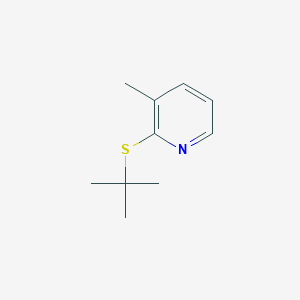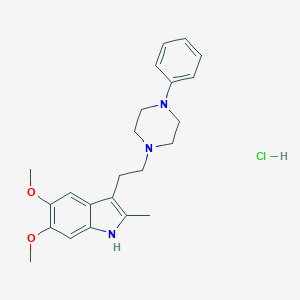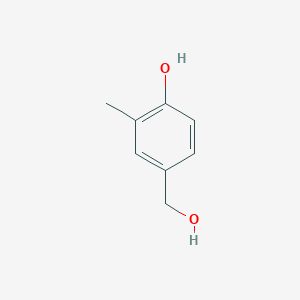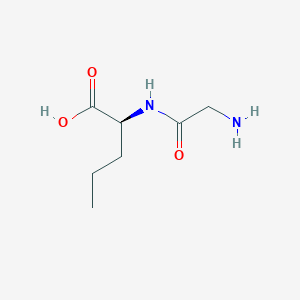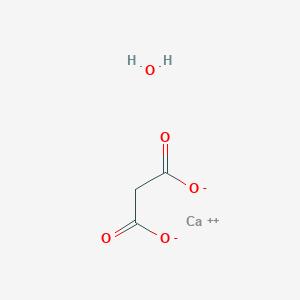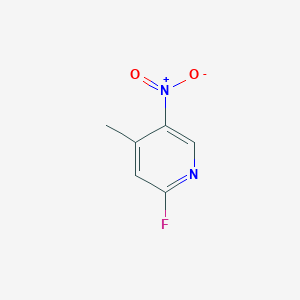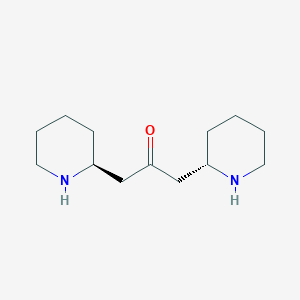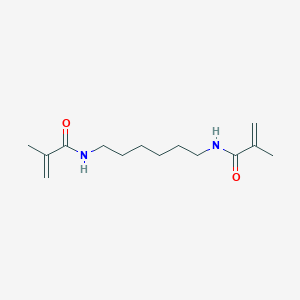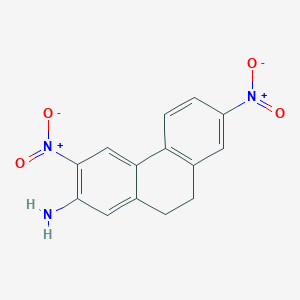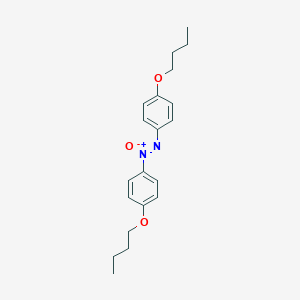
Diazene, bis(4-butoxyphenyl)-, 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Diazene, bis(4-butoxyphenyl)-, 1-oxide is a useful research compound. Its molecular formula is C20H26N2O3 and its molecular weight is 342.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
This compound is a type of liquid crystal , but its specific interactions with biological targets are not clearly defined
Mode of Action
As a liquid crystal, it may interact with its environment in a unique way compared to other types of compounds . .
Action Environment
Factors such as temperature may affect its state and therefore its interactions with other molecules . .
Properties
IUPAC Name |
(4-butoxyphenyl)-(4-butoxyphenyl)imino-oxidoazanium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c1-3-5-15-24-19-11-7-17(8-12-19)21-22(23)18-9-13-20(14-10-18)25-16-6-4-2/h7-14H,3-6,15-16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWRXFZDFCLDVQG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)OCCCC)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17051-01-3 |
Source


|
| Record name | Diazene, 1,2-bis(4-butoxyphenyl)-, 1-oxide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Q1: What can we learn about the intermolecular interactions of Diazene, bis(4-butoxyphenyl)-, 1-oxide from its physical properties?
A1: By measuring the density of this compound at different temperatures, researchers can calculate various thermodynamic parameters, including the coefficient of volume expansion (α), the isochoric temperature coefficient of internal pressure (X), and the isothermal microscopic Gruneisen parameter (Γ) []. These parameters provide insights into the intermolecular interactions within the liquid crystal. For example, the temperature dependence of these parameters can reveal information about the strength and nature of the forces between the molecules.
A2: Yes, proton magnetic resonance (PMR) studies have been conducted on this compound in its nematic phase []. Researchers observed a broad triplet line in the NMR spectra, with a linewidth ranging from 2.3 to 3.1 G depending on the temperature. This triplet line provides information about the molecular orientation and dynamics within the liquid crystalline phase.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
